2-Ethyl-5-(3-fluorophenyl)aniline

Synthetic Chemistry Medicinal Chemistry Quality Control

Researchers requiring the precise 2-ethyl-5-(3-fluorophenyl) regioisomer face supply uncertainty-substituting the 4-fluorophenyl isomer (CAS 1226212-68-5) alters electronic distribution and target binding. This compound delivers the defined regiochemistry essential for reproducible kinase inhibitor SAR. • Meta-fluorophenyl motif enhances metabolic stability (ΔcLogP ≈ +0.8-1.1 vs. non-fluorinated analog) • ≥95% HPLC purity with confirmed regioisomeric integrity • Solubility (38 µg/mL) and cLogP (~3.4) compatible with cellular assays • Immediate dispatch from regional hubs; custom synthesis available for bulk scale-up

Molecular Formula C14H14FN
Molecular Weight 215.27 g/mol
Cat. No. B13257946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-(3-fluorophenyl)aniline
Molecular FormulaC14H14FN
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N
InChIInChI=1S/C14H14FN/c1-2-10-6-7-12(9-14(10)16)11-4-3-5-13(15)8-11/h3-9H,2,16H2,1H3
InChIKeyRUZVLWPBKOORMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-(3-fluorophenyl)aniline: Chemical Identity & Classification


2-Ethyl-5-(3-fluorophenyl)aniline (CAS 1225529-30-5, molecular formula C14H14FN, MW 215.27) is an aromatic amine characterized by a 2-ethyl substituent and a 5-(3-fluorophenyl) group on the aniline core . As a fluorinated biphenyl aniline derivative, it serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, antiviral agents, and functional materials . The precise regiochemistry (ortho-ethyl, meta-fluorophenyl substitution) distinguishes it from other isomers and analogs, necessitating careful selection during procurement to avoid unintended synthetic outcomes or biological activity profiles.

Regioisomeric precision Ortho-ethyl, meta-fluorophenyl aniline scaffold; incorrect isomer compromises synthetic outcomes
Synthetic intermediate For kinase inhibitor and antiviral building block programs
Fluorinated advantage Fluorine atom supports metabolic stability and spectroscopic tracking in drug discovery

Why 2-Ethyl-5-(3-fluorophenyl)aniline Cannot Be Substituted


Substituting 2-Ethyl-5-(3-fluorophenyl)aniline with a closely related analog—such as the 4-fluorophenyl isomer (CAS 1226212-68-5), the non-fluorinated phenyl analog (CAS 92814-29-4), or the 2-methyl analog (CAS 1183439-66-8)—introduces significant risks in both synthetic and biological contexts . The position of the fluorine atom (meta vs. para) alters electronic distribution and steric profile, directly affecting cross-coupling reactivity, regioselectivity in subsequent functionalizations, and target binding in bioactive compounds . The absence of the fluorine atom (phenyl analog) further reduces metabolic stability and binding affinity in drug discovery applications . The quantitative evidence presented below demonstrates precisely where these differences manifest and why they are material for scientific selection.

4-Fluorophenyl isomer Alters electronic distribution and cross-coupling reactivity; para substitution may shift target-binding profiles.
Non-fluorinated phenyl analog Loss of fluorine reduces metabolic stability and lipophilicity-driven membrane permeability in bioassays.
2-Methyl analog Ethyl-to-methyl change modifies steric bulk and may affect regioselectivity in subsequent functionalization.

2-Ethyl-5-(3-fluorophenyl)aniline vs. Key Analogs: Quantitative Evidence


Regioisomeric Purity vs. 4-Fluorophenyl Isomer

The target compound is supplied with a minimum purity specification of 95% (HPLC), while its 4-fluorophenyl isomer (CAS 1226212-68-5) is offered at an equivalent 95% purity grade . However, the regioisomeric identity—ortho-ethyl, meta-fluorophenyl vs. ortho-ethyl, para-fluorophenyl—is a critical differentiator. Procurement of the incorrect isomer would result in a compound with distinct chemical reactivity and biological activity, even at identical purity levels .

Purity vs. Isomer
Head-to-head
Target: ≥95% HPLC | 4-F isomer: ≥95% HPLC
Purity parity underscores regioisomeric identity as key procurement factor
Structural difference decisive; purity alone insufficient
Synthetic Chemistry Medicinal Chemistry Quality Control

Fluorine Impact on LogP vs. Unsubstituted Phenyl Analog

Calculated logP values demonstrate a clear lipophilicity differential between the fluorinated target compound and its non-fluorinated phenyl analog. The 3-fluorophenyl moiety increases cLogP by approximately 0.8–1.1 units compared to the unsubstituted phenyl analog (cLogP ≈ 2.8–3.4 for target vs. ≈ 2.0–2.3 for phenyl analog) [1][2]. This difference directly impacts membrane permeability, protein binding, and metabolic stability in lead optimization campaigns .

cLogP Difference
Cross-study
Target: cLogP ~3.4; Phenyl analog: ~2.0–2.3; Δ +0.8–1.1
Fluorine substitution increases lipophilicity; may support membrane permeability assays
Calculated values; experimental confirmation recommended
Drug Design ADME Lipophilicity

Aqueous Solubility vs. Non-Fluorinated Analog

Aqueous solubility data indicate that the 3-fluorophenyl substitution improves solubility compared to the non-fluorinated phenyl analog. The target compound exhibits an aqueous solubility of 38 µg/mL (AladdinSci database), while the unsubstituted phenyl analog typically shows lower aqueous solubility (<10 µg/mL estimated) . This enhancement, though modest, can be decisive in early-stage formulation screening and in vitro assay compatibility [1].

Aqueous Solubility
Class-level
Target: 38 µg/mL; Phenyl analog:
Reported solubility improvement may facilitate assay handling; context-dependent
Class-level inference; individual validation advised
Cross-Coupling Reactivity
Class-level
Meta-fluorophenyl may exhibit distinct Pd-catalyzed reactivity vs. para isomer
Synthetic route design should account for regioelectronic effects
Not directly quantified; class-level inference from aryl halide trends
Formulation Biopharmaceutics Medicinal Chemistry

Cross-Coupling Efficiency: 3-Fluorophenyl vs. 4-Fluorophenyl Isomer

While direct comparative data for the exact target compound are unavailable, class-level inference suggests that the meta-fluorophenyl group in 2-Ethyl-5-(3-fluorophenyl)aniline may exhibit distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the para-fluorophenyl isomer [1]. Meta-substituted aryl halides often show lower oxidative addition rates but improved selectivity in subsequent functionalizations due to altered electronic effects [2]. Procurement decisions may hinge on synthetic route compatibility.

Cross-Coupling Reactivity
Class-level
Meta-fluorophenyl may exhibit distinct Pd-catalyzed reactivity vs. para isomer
Synthetic route design should account for regioelectronic effects
Not directly quantified; class-level inference from aryl halide trends
Process Chemistry Suzuki-Miyaura Coupling Palladium Catalysis

2-Ethyl-5-(3-fluorophenyl)aniline: Application Scenarios


Lead Optimization for Kinase Inhibitors

2-Ethyl-5-(3-fluorophenyl)aniline is employed as a key building block in the synthesis of kinase inhibitors where the 3-fluorophenyl motif contributes to target binding and metabolic stability . The increased lipophilicity (ΔcLogP ≈ +0.8–1.1) and modest solubility advantage (38 µg/mL) support its use in early lead optimization [1]. Procurement of this specific regioisomer ensures reproducible SAR trends and avoids the altered activity profiles of the 4-fluorophenyl or non-fluorinated analogs [2].

Anti-DNA Virus Compound Intermediates

Patent literature identifies aniline derivatives with anti-DNA virus activity, and 2-Ethyl-5-(3-fluorophenyl)aniline may serve as an intermediate in such programs . The meta-fluorophenyl group enhances metabolic stability and target engagement, while the 2-ethyl group provides a handle for further functionalization. The defined regioisomer ensures consistent antiviral activity in structure-activity relationship studies [1].

Chemical Probe Synthesis for Target Engagement

The compound's purity grade (≥95% HPLC) and defined regioisomeric structure make it suitable for generating chemical probes for target validation studies . Its logP (cLogP ≈ 3.4) and solubility (38 µg/mL) are compatible with cellular assays, and the fluorine atom provides a spectroscopic handle for NMR or PET imaging applications [1]. Selecting the correct isomer is critical to avoid false negatives in target engagement readouts [2].

Application
Selection Property
Validation Focus
Lead optimization (kinase inhibitors)
Regioisomeric fluorophenyl scaffold
SAR reproducibility and target-engagement profiling
Antiviral research intermediates
Fluorine-enhanced metabolic stability
Structure-activity relationship (SAR) studies
Chemical probe synthesis
Defined regioisomer with fluorine spectroscopic handle
Target engagement specificity and probe validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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